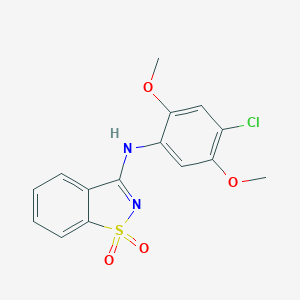
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of chlorine and methoxy groups on the phenyl ring, along with the sulfonamide group, contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are performed on the phenyl ring using reagents such as thionyl chloride and methanol, respectively.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific structural features, such as the benzothiazole core and the presence of both chlorine and methoxy groups
Properties
CAS No. |
801227-86-1 |
|---|---|
Molecular Formula |
C15H13ClN2O4S |
Molecular Weight |
352.8g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H13ClN2O4S/c1-21-12-8-11(13(22-2)7-10(12)16)17-15-9-5-3-4-6-14(9)23(19,20)18-15/h3-8H,1-2H3,(H,17,18) |
InChI Key |
ZWRBHHOHKHUOGE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















